6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activity
- A study by Demchenko et al. (2021) explored the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, demonstrating their antibacterial and antifungal activities. Specifically, some derivatives showed broad activity against pathogens like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans (Demchenko et al., 2021).
Synthesis of Benzoazepine Derivatives
- Xu et al. (2019) presented a novel synthesis of 5H-benzo[c]imidazo[1,2-a]azepine-6-carboxylic acids, integrating biologically promising imidazole and benzoazepine moieties. This research highlights the method's efficiency in synthesizing these hybrid compounds (Xu et al., 2019).
Antiviral Activity
- In a study by Demchenko et al. (2019), the antiviral activity of specific 5H-imidazo[1,2-a]azepine derivatives was examined, particularly against the Flu A H1N1 California/07/2009 virus, demonstrating significant antiviral efficacy (Demchenko et al., 2019).
Synthesis of Polynuclear Heterocycles
- Alkhader et al. (1979) prepared new 1,2-disubstituted 6-aminobenzimidazole-5-carboxylic acids and their derivatives, leading to the creation of various imidazo[4,5-g]quinazolinones and related compounds. This research contributes to the field of heterocyclic chemistry and its applications in medicinal chemistry (Alkhader et al., 1979).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial and antifungal activities , suggesting that their targets may be microbial cells.
Mode of Action
It’s known that many antibacterial and antifungal agents work by disrupting essential processes in the microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with the biochemical pathways essential for the survival and growth of bacteria and fungi .
Result of Action
Based on its potential antimicrobial activity, it may lead to the death of microbial cells, thereby inhibiting the growth of bacteria and fungi .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENUGPLNQCEXAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.